molecular formula C13H20O2S B15062030 4-(5-Pentylthiophen-2-yl)butanoic acid

4-(5-Pentylthiophen-2-yl)butanoic acid

Cat. No.: B15062030
M. Wt: 240.36 g/mol
InChI Key: RIARTVAHVWAUKV-UHFFFAOYSA-N
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Description

4-(5-Pentylthiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a pentyl group attached to the thiophene ring and a butanoic acid moiety

Preparation Methods

The synthesis of 4-(5-Pentylthiophen-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the thiophene derivative with a butanoic acid precursor. The reaction conditions are generally mild and tolerant of various functional groups.

For industrial production, the process may involve the use of inexpensive and readily available raw materials, ensuring high yield and stable product quality . The reaction steps are designed to minimize the generation of waste and avoid the use of highly toxic solvents, making the process environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

4-(5-Pentylthiophen-2-yl)butanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield sulfoxides, while reduction with sodium borohydride can produce thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(5-Pentylthiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with G protein-coupled receptors (GPCRs), influencing various cellular signaling pathways .

Comparison with Similar Compounds

4-(5-Pentylthiophen-2-yl)butanoic acid can be compared with other similar compounds, such as 4-phenylbutyric acid and 4-oxo-4-(5-pentylthiophen-2-yl)butanoic acid .

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

4-(5-pentylthiophen-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-2-3-4-6-11-9-10-12(16-11)7-5-8-13(14)15/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIARTVAHVWAUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(S1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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